Docosenoyl-CoA

Description

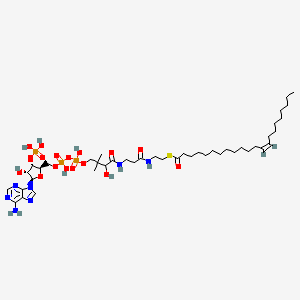

Structure

2D Structure

Properties

Molecular Formula |

C43H76N7O17P3S |

|---|---|

Molecular Weight |

1088.1 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-docos-13-enethioate |

InChI |

InChI=1S/C43H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h11-12,30-32,36-38,42,53-54H,4-10,13-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b12-11-/t32-,36-,37-,38?,42-/m1/s1 |

InChI Key |

OWGHRDKRIGXBJM-LTBWFSTHSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Biosynthesis of Docosenoyl Coa

Endoplasmic Reticulum-Associated Elongation Systems

The primary site for the elongation of fatty acids in mammalian cells is the endoplasmic reticulum (ER). nih.govutah.edu This system, often referred to as the fatty acid chain elongation system (FACES), consists of four sequential enzymatic reactions that mirror the reverse of β-oxidation. nih.govhuji.ac.il The key difference is that the acyl chain is attached to CoA throughout the process, and no acyl carrier protein (ACP) is involved. utah.edu The four reactions are:

Condensation: An acyl-CoA molecule condenses with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This is the rate-limiting step. uniprot.orguniprot.org

Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA, utilizing NADPH as the reducing agent.

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA.

Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, again using NADPH.

This cycle is repeated to achieve the desired chain length. researchgate.net

Substrate Specificity of Long-Chain and Very Long-Chain Acyl-CoA Synthetases

Molecular and Functional Characterization of ELOVL Enzymes

The rate-limiting condensation step in fatty acid elongation is catalyzed by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins. nih.govcsic.es In vertebrates, seven members of this family (ELOVL1-7) have been identified, each with distinct substrate specificities. csic.es

ELOVL1 is a key elongase involved in the synthesis of very long-chain fatty acids (VLCFAs). nih.govgenecards.org It catalyzes the initial and rate-limiting step of the elongation cycle. uniprot.orguniprot.org ELOVL1 exhibits activity towards saturated and monounsaturated acyl-CoA substrates, with its highest activity being towards behenoyl-CoA (C22:0-CoA). uniprot.orgnih.gov It is considered the primary enzyme responsible for producing C22:0-CoA and C24:0-CoA in most tissues. nih.gov ELOVL1 can elongate saturated fatty acyl-CoAs from C18:0 up to C26:0. nih.gov Research has shown that ELOVL1 is essential for the synthesis of C24 sphingolipids. nih.govnih.gov

The following table provides a summary of the elongation activity of human ELOVL1 with different saturated fatty acyl-CoA substrates, based on in vitro studies. nih.gov

| Substrate (Acyl-CoA) | Product (Acyl-CoA) | Relative Activity (%) |

| C18:0 | C20:0 | ~50 |

| C20:0 | C22:0 | ~75 |

| C22:0 | C24:0 | 100 |

| C24:0 | C26:0 | ~60 |

| C26:0 | C28:0 | ~20 |

Molecular and Functional Characterization of ELOVL Enzymes

Roles of ELOVL2 and ELOVL5 in Docosenoyl-CoA Precursor Formation

The biosynthesis of the precursors to this compound, particularly in the context of polyunsaturated fatty acids (PUFAs), is heavily reliant on the specific actions of fatty acid elongase enzymes, with ELOVL2 and ELOVL5 playing prominent roles. These enzymes are part of the ELOVL (Elongation of Very Long-chain fatty acids) family, which catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle.

ELOVL5 is primarily involved in the elongation of C18 and C20 PUFAs. For instance, it contributes to the conversion of eicosapentaenoic acid (EPA, 20:5n-3) to docosapentaenoic acid (DPA, 22:5n-3), a direct precursor for the synthesis of docosahexaenoic acid (DHA, 22:6n-3). While ELOVL5 can elongate fatty acids up to 22 carbons, its efficiency for substrates longer than C22 is significantly lower.

ELOVL2, on the other hand, demonstrates a crucial and more specific role in the elongation of C22 PUFAs to their C24 counterparts, a critical step in the conventional DHA biosynthetic pathway. This pathway involves the elongation of docosapentaenoic acid (22:5n-3) to tetracosapentaenoic acid (24:5n-3), which is then desaturated to tetracosahexaenoic acid (24:6n-3) before being shortened to DHA (22:6n-3) via peroxisomal β-oxidation. Therefore, ELOVL2 is essential for the production of the C24 intermediates that ultimately lead to the formation of DHA-CoA, a polyunsaturated form of this compound. While ELOVL2 is highly active towards C22 PUFAs, it shows minimal to no activity towards C18 PUFAs, highlighting the distinct substrate specificities between ELOVL2 and ELOVL5.

The differential expression and substrate specificities of ELOVL2 and ELOVL5 ensure the efficient and regulated production of various long-chain and very-long-chain fatty acids, including the precursors that will be activated to form different species of this compound.

Condensing Enzyme (3-Ketoacyl-CoA Synthase) Activity and Specificity

The formation of this compound is initiated by the condensation of a fatty acyl-CoA substrate with malonyl-CoA, a reaction catalyzed by a 3-ketoacyl-CoA synthase, which is the functional role of the ELOVL enzymes. This condensation step is the first and rate-limiting reaction in the four-step fatty acid elongation cycle.

Eicosanoyl-CoA (20:0-CoA) + Malonyl-CoA → 3-Keto-docosanoyl-CoA + CO2 + CoASH

This initial product, a 3-ketoacyl-CoA, then proceeds through the subsequent steps of the elongation cycle. The specificity of the condensing enzyme is paramount in determining which fatty acids are elongated. Different ELOVL isoforms exhibit distinct preferences for the chain length and degree of unsaturation of the acyl-CoA substrate.

As mentioned, ELOVL2 has a high specificity for C22 polyunsaturated acyl-CoAs, making it a key enzyme in the pathway leading to DHA-CoA. In contrast, other elongases, such as ELOVL1 and ELOVL7, show preference for saturated and monounsaturated fatty acyl-CoAs. This substrate specificity ensures that the appropriate fatty acids are channeled into the correct biosynthetic pathways to meet the cell's metabolic needs for specific very-long-chain fatty acids like those that form this compound.

Subsequent Reductase and Dehydratase Steps

Following the initial condensation step, the resulting 3-ketoacyl-CoA intermediate undergoes a series of modifications to complete one cycle of fatty acid elongation. These steps are catalyzed by two additional enzymes in the endoplasmic reticulum membrane.

First, the 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR), which utilizes NADPH as a reducing agent to form a 3-hydroxyacyl-CoA.

Reaction 2: Reduction 3-Keto-docosanoyl-CoA + NADPH + H+ → 3-Hydroxy-docosanoyl-CoA + NADP+

Next, the 3-hydroxyacyl-CoA intermediate is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a trans-2,3-enoyl-CoA.

Reaction 3: Dehydration 3-Hydroxy-docosanoyl-CoA → trans-2-Docosenoyl-CoA + H2O

Finally, this trans-2,3-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate.

Reaction 4: Final Reduction trans-2-Docosenoyl-CoA + NADPH + H+ → Docosanoyl-CoA + NADP+

This newly formed Docosanoyl-CoA can then be released or serve as a substrate for further elongation or desaturation reactions.

Interplay with Desaturation Enzymes in Polyunsaturated Fatty Acid Biosynthesis

The biosynthesis of polyunsaturated forms of this compound, such as those derived from docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA), involves a crucial interplay between the fatty acid elongation machinery and fatty acid desaturases. These desaturases are responsible for introducing double bonds at specific positions in the fatty acyl-CoA chain.

The primary desaturases involved are stearoyl-CoA desaturase (SCD), fatty acid desaturase 1 (FADS1 or Δ5-desaturase), and fatty acid desaturase 2 (FADS2 or Δ6-desaturase). The synthesis of DHA, for example, requires both elongation and desaturation steps. A common pathway starts with the essential fatty acid alpha-linolenic acid (ALA, 18:3n-3). ALA is desaturated by FADS2 (Δ6-desaturase) and then elongated to form C20 intermediates. Further desaturation by FADS1 (Δ5-desaturase) and subsequent elongation by ELOVL5 and ELOVL2 produce DPA (22:5n-3).

The final step in the conventional pathway to DHA was once thought to be a direct desaturation of DPA by a Δ4-desaturase. However, it is now understood that in vertebrates, this conversion occurs via the "Sprecher pathway". This involves the elongation of DPA (22:5n-3) to tetracosapentaenoic acid (24:5n-3) by ELOVL2, followed by a Δ6-desaturation by FADS2 to form tetracosahexaenoic acid (24:6n-3). This C24 fatty acid is then transported to peroxisomes for a single round of β-oxidation, which shortens the chain to produce DHA (22:6n-3). The resulting DHA is then activated to DHA-CoA.

This intricate dance between elongases and desaturases, occurring in different subcellular compartments (endoplasmic reticulum and peroxisomes), highlights the complexity of producing specific polyunsaturated this compound species. The activities of these enzymes are tightly regulated to maintain the appropriate balance of different fatty acids within the cell.

Catabolism and Degradation of Docosenoyl Coa

Peroxisomal Beta-Oxidation of Very Long-Chain Acyl-CoAs

In mammalian cells, very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms, are exclusively shortened within peroxisomes through a specific β-oxidation system. mdpi.comnih.gov Docosenoyl-CoA, a 22-carbon monounsaturated fatty acyl-CoA, falls into this category. Unlike mitochondria, which handle the oxidation of shorter chain fatty acids, peroxisomes are specially equipped to initiate the breakdown of these very long chains. mdpi.comfoodstandards.gov.aunih.gov The process involves a series of enzymatic reactions that systematically shorten the fatty acid chain. researchgate.netaocs.org

Transport Mechanisms of Very Long-Chain Fatty Acyl-CoAs into Peroxisomes

The peroxisomal membrane is impermeable to large molecules like very long-chain fatty acyl-CoAs (VLCFA-CoAs). guidetopharmacology.org Their entry into the peroxisomal matrix is a critical, regulated step facilitated by specific transporters. The primary transporters involved belong to the ATP-binding cassette (ABC) subfamily D. guidetopharmacology.orgresearchgate.net

In humans, three such half-transporters are located in the peroxisomal membrane: ABCD1 (also known as ALDP), ABCD2 (ALDRP), and ABCD3 (PMP70). researchgate.netportlandpress.com These proteins must form dimers to become active transporters. guidetopharmacology.orgresearchgate.net They are responsible for importing a variety of substrates, including saturated, monounsaturated, and polyunsaturated fatty acids, into the peroxisome for oxidation. guidetopharmacology.org

ABCD1 is primarily responsible for transporting CoA esters of saturated and monounsaturated VLCFAs, like this compound. guidetopharmacology.orgnih.gov ABCD2 shows overlapping specificity with ABCD1 but also transports polyunsaturated fatty acids. guidetopharmacology.orgnih.gov ABCD3 is mainly involved in transporting branched-chain fatty acids and bile acid precursors. nih.govjst.go.jp The transport process is ATP-dependent and involves the import of the VLCFA-CoA, which is then available for the β-oxidation machinery inside the peroxisome. researchgate.netreactome.org

Table 1: Peroxisomal ABCD Transporters for VLCFA-CoAs

| Transporter | Gene | Primary Substrates | Associated Information |

| ABCD1 (ALDP) | ABCD1 | Saturated and monounsaturated VLCFA-CoAs (e.g., C26:0, C22:1-CoA). guidetopharmacology.orgnih.gov | Mutations cause X-linked adrenoleukodystrophy (X-ALD), characterized by VLCFA accumulation. portlandpress.comnih.gov |

| ABCD2 (ALDRP) | ABCD2 | Overlapping specificity with ABCD1, also transports polyunsaturated fatty acids (e.g., C22:6-CoA). guidetopharmacology.orgnih.gov | Can partially compensate for ABCD1 deficiency. portlandpress.com |

| ABCD3 (PMP70) | ABCD3 | Branched-chain fatty acids, dicarboxylic acids, and bile acid precursors. jst.go.jpbiorxiv.org | Essential for the import of various fatty acids and their derivatives into peroxisomes. nih.gov |

Enzymatic Cascade within Peroxisomal Beta-Oxidation

Once inside the peroxisome, this compound and other VLCFA-CoAs undergo a four-step β-oxidation cycle. This process is catalyzed by a distinct set of enzymes that differ from their mitochondrial counterparts. aocs.orgnih.govembopress.org The pathway systematically shortens the acyl-CoA chain by two carbons per cycle, producing acetyl-CoA and a chain-shortened acyl-CoA. mdpi.com

The four core reactions are:

Dehydrogenation: Catalyzed by Acyl-CoA Oxidase.

Hydration: Catalyzed by D-Bifunctional Protein.

Second Dehydrogenation: Also catalyzed by D-Bifunctional Protein.

Thiolytic Cleavage: Catalyzed by a peroxisomal thiolase. researchgate.net

The first and rate-limiting step of peroxisomal β-oxidation is catalyzed by Acyl-CoA Oxidase 1 (ACOX1). physiology.orgnih.govscbt.com ACOX1 is a flavoenzyme that introduces a double bond between the alpha and beta carbons (C2 and C3) of the fatty acyl-CoA, converting it into a 2-trans-enoyl-CoA. mdpi.comnih.gov Unlike the mitochondrial acyl-CoA dehydrogenases which transfer electrons to the electron transport chain, ACOX1 donates electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). aocs.orgphysiology.orgpnas.org This potent byproduct is then neutralized to water by the enzyme catalase, which is highly abundant in peroxisomes. aocs.org ACOX1 acts on a range of substrates, including medium to very long straight-chain fatty acids. physiology.orggenecards.org

The subsequent two steps of the pathway are carried out by a single enzyme known as D-Bifunctional Protein (DBP), or Peroxisomal Multifunctional Enzyme Type 2 (MFP2), encoded by the HSD17B4 gene. nih.govwikipedia.orggenecards.org This enzyme possesses two distinct catalytic activities:

Enoyl-CoA Hydratase: It adds a water molecule across the double bond of the 2-trans-enoyl-CoA, forming D-3-hydroxyacyl-CoA. researchgate.net

D-3-Hydroxyacyl-CoA Dehydrogenase: It then oxidizes the D-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. researchgate.net

DBP is essential for the oxidation of straight-chain fatty acids like docosenoic acid, as well as branched-chain fatty acids and bile acid precursors. researchgate.net

The final step is the thiolytic cleavage of the 3-ketoacyl-CoA. This reaction is catalyzed by peroxisomal thiolases, which use a molecule of Coenzyme A (CoA-SH) to break the bond between the alpha and beta carbons. mdpi.com This cleavage releases a two-carbon unit in the form of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. mdpi.com

In humans, there are two main peroxisomal thiolases with overlapping functions:

3-ketoacyl-CoA thiolase 1 (ACAA1): This thiolase metabolizes straight-chain fatty acids. frontiersin.orgjensenlab.org

Sterol Carrier Protein X (SCPx): This enzyme, which also has thiolase activity, is capable of cleaving both straight-chain and branched-chain 3-ketoacyl-CoAs. frontiersin.orgfrontiersin.org

Both ACAA1 and SCPx are involved in the oxidation of VLCFAs. frontiersin.org The resulting shortened acyl-CoA can then undergo further rounds of β-oxidation until it reaches a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation. mdpi.com

Table 2: Key Enzymes in Peroxisomal Beta-Oxidation of this compound

| Step | Enzyme | Gene | Function | Substrate | Product |

| 1. Dehydrogenation | Acyl-CoA Oxidase 1 | ACOX1 | Introduces a double bond, producing H₂O₂. nih.govscbt.com | This compound | 2-trans-Docosenoyl-CoA |

| 2. Hydration | D-Bifunctional Protein (MFP2) | HSD17B4 | Adds water across the double bond. researchgate.net | 2-trans-Docosenoyl-CoA | D-3-Hydroxythis compound |

| 3. Dehydrogenation | D-Bifunctional Protein (MFP2) | HSD17B4 | Oxidizes the hydroxyl group to a keto group. researchgate.net | D-3-Hydroxythis compound | 3-Ketothis compound |

| 4. Thiolysis | Peroxisomal Thiolase (ACAA1 or SCPx) | ACAA1 / SCP2 | Cleaves the chain, releasing acetyl-CoA. mdpi.comfrontiersin.org | 3-Ketothis compound | Eicosanoyl-CoA + Acetyl-CoA |

D-Bifunctional Protein (MFP2) Activity

Peroxisomal Role in Docosahexaenoic Acid Retroconversion

Peroxisomal β-oxidation is not only a degradative pathway but also a crucial part of the biosynthetic process for docosahexaenoic acid (DHA, C22:6n-3), an essential omega-3 polyunsaturated fatty acid. physiology.orgarvojournals.org The final step in DHA synthesis does not involve a direct Δ4-desaturation. Instead, a longer precursor, tetracosahexaenoic acid (C24:6n-3), is synthesized and then shortened to DHA in a process called retroconversion. arvojournals.orgnih.govnih.gov

This retroconversion consists of one cycle of peroxisomal β-oxidation. arvojournals.orgd-nb.info Studies using human fibroblasts have definitively shown that peroxisomes, not mitochondria, are the site of this conversion. nih.gov The enzymatic machinery involved is the same as that used for VLCFA degradation: ACOX1, D-bifunctional protein, and peroxisomal thiolases (both ACAA1 and SCPx) are all essential for the conversion of C24:6n-3-CoA to DHA-CoA (C22:6n-3-CoA). nih.govnih.gov Deficiencies in these enzymes lead to impaired DHA synthesis, highlighting the critical anabolic role of the peroxisomal β-oxidation pathway. arvojournals.orgnih.gov

Mitochondrial Beta-Oxidation of Long-Chain Acyl-CoAs

The breakdown of long-chain acyl-CoAs, such as this compound, primarily occurs in the mitochondria through a process called beta-oxidation. msdmanuals.com This metabolic pathway involves a series of enzymatic reactions that systematically shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. aocs.orgnih.gov These products subsequently enter the tricarboxylic acid (TCA) cycle and the electron transport chain to generate ATP, the main energy currency of the cell. aocs.orgnih.gov

Carnitine-Mediated Transport Systems for Fatty Acyl-CoAs

Very long-chain fatty acyl-CoAs like this compound are synthesized in the cytoplasm but are catabolized within the mitochondrial matrix. nih.gov The inner mitochondrial membrane is impermeable to these large molecules. nih.govresearchgate.net Therefore, their entry into the matrix is facilitated by a specialized transport mechanism known as the carnitine shuttle. nih.govmdpi.com

This transport system involves three key components:

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of the long-chain acyl-CoA to an acylcarnitine ester, releasing Coenzyme A (CoA) into the cytosol. aocs.orgmdpi.com

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of the acylcarnitine ester across the membrane into the mitochondrial matrix in exchange for a free carnitine molecule. mdpi.comencyclopedia.pub

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the process, converting the acylcarnitine back into its corresponding acyl-CoA and freeing carnitine. aocs.orgmdpi.com The regenerated acyl-CoA, now inside the matrix, can proceed with beta-oxidation, while the liberated carnitine is transported back to the cytosol via CACT to be reused. nih.gov

This shuttle system is a critical rate-limiting step for the oxidation of long-chain fatty acids. csun.edu

Mitochondrial Acyl-CoA Dehydrogenases Acting on this compound Precursors

The initial and rate-limiting step of each beta-oxidation cycle is the dehydrogenation of the acyl-CoA, catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs). mdpi.comnih.gov These enzymes are flavoproteins that transfer electrons to the electron-transferring flavoprotein (ETF). nih.govnih.gov Different ACADs exhibit specificity for fatty acyl-CoAs of varying chain lengths. msdmanuals.comaocs.org

For this compound, a very-long-chain fatty acyl-CoA (VLCFA), the primary enzyme initiating its breakdown is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) . nih.govuniprot.org VLCAD is bound to the inner mitochondrial membrane and acts on acyl-CoAs with chain lengths from C14 to C22 or even C24. uniprot.orgmdpi.com As this compound (C22) is shortened through successive cycles of beta-oxidation, the resulting shorter-chain acyl-CoAs become substrates for other ACADs. nih.gov

| Enzyme | Abbreviation | Substrate Chain Length Specificity | Location |

| Very Long-Chain Acyl-CoA Dehydrogenase | VLCAD | C14-C22 mdpi.com | Inner Mitochondrial Membrane mdpi.commdpi.com |

| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C8-C18 uniprot.orguniprot.org | Mitochondrial Matrix nih.gov |

| Acyl-CoA Dehydrogenase 9 | ACAD9 | Long-chain acyl-CoAs mdpi.com | Mitochondrial Matrix nih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C6-C12 nih.gov | Mitochondrial Matrix mdpi.com |

| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 mdpi.com | Mitochondrial Matrix nih.govmdpi.com |

This table summarizes the key mitochondrial acyl-CoA dehydrogenases involved in the beta-oxidation of fatty acids, including the precursors of this compound.

Subsequent Hydratase and Dehydrogenase Activities within Mitochondria

Following the initial dehydrogenation, the resulting trans-2-enoyl-CoA undergoes the next steps of the beta-oxidation spiral, which are catalyzed by a multi-enzyme complex for long-chain substrates. nih.govmdpi.com For acyl-CoAs with 12 or more carbons, these reactions are carried out by the Mitochondrial Trifunctional Protein (MTP) , an enzyme complex bound to the inner mitochondrial membrane. nih.govmdpi.commdpi.com

The MTP complex contains three distinct enzymatic activities:

Long-Chain 2,3-Enoyl-CoA Hydratase (LCEH): This component of the MTP alpha-subunit hydrates the double bond of the trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA. nih.govmdpi.com

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): Also part of the alpha-subunit, LCHAD catalyzes the NAD+-dependent dehydrogenation of the L-3-hydroxyacyl-CoA to produce 3-ketoacyl-CoA and NADH. nih.govmdpi.com

Long-Chain 3-Ketoacyl-CoA Thiolase (LCKAT): Located on the beta-subunit, this enzyme mediates the final step of the cycle. nih.gov It cleaves the 3-ketoacyl-CoA by adding a new CoA molecule, resulting in the release of a two-carbon acetyl-CoA unit and an acyl-CoA that is two carbons shorter than the original. mdpi.com

This shortened acyl-CoA then re-enters the beta-oxidation spiral for further degradation. mdpi.com As the chain length decreases to 12 carbons or less, the subsequent enzymatic steps are catalyzed by separate, soluble enzymes in the mitochondrial matrix, including short-chain enoyl-CoA hydratase (ECHS1) and 3-hydroxyacyl-CoA dehydrogenase (HADH). mdpi.com

General Coenzyme A Degradation and Turnover Mechanisms

Coenzyme A and its thioesters, such as this compound, are not only central to metabolism but are also subject to degradation and turnover, which regulates their intracellular and subcellular concentrations. nih.govnih.gov This regulation is crucial for metabolic flexibility. nih.govnih.gov The degradation pathways are distinct for intracellular and extracellular CoA pools. nih.gov

Intracellular Nudix Hydrolase Specificity for Acyl-CoAs

Intracellularly, the degradation of CoA and acyl-CoAs is primarily carried out by a specific family of enzymes called Nudix (Nucleoside Diphosphate-linked moiety X) hydrolases. nih.govmdpi.com These enzymes specifically cleave the diphosphate (B83284) bond within the CoA molecule, yielding 3',5'-ADP and 4'-phosphopantetheine (B1211885) (or acyl-4'-phosphopantetheine from acyl-CoAs). nih.govmdpi.commicrobiologyresearch.org This action is key to regulating the size of subcellular CoA pools. nih.gov

Several Nudix hydrolases with specificity for CoA and its thioesters have been identified in different cellular compartments:

| Nudix Hydrolase | Location | Substrate Specificity | Regulatory Notes |

| NUDT7 | Peroxisomes nih.gov | Shows higher activity towards short- and medium-chain acyl-CoAs than free CoA. mdpi.comtudublin.ie | Expression in mouse liver is regulated by feeding and fasting cycles, likely via PPARα. mdpi.com |

| NUDT8 | Mitochondria mdpi.com | Degrades CoA and acyl-CoAs. mdpi.com | Plays a role in regulating the mitochondrial CoA pool. |

| NUDT19 | Peroxisomes mdpi.com | Main substrate is free CoA, but also active against some short- and medium-chain acyl-CoAs. mdpi.com | Highly expressed in mouse kidneys. mdpi.com |

This table provides an overview of the key intracellular Nudix hydrolases involved in the degradation of Coenzyme A and its acyl esters.

These enzymes are crucial for preventing the accumulation of CoA and acyl-CoAs within organelles, thereby modulating CoA-dependent metabolic pathways. nih.gov

Extracellular Coenzyme A Hydrolysis Pathways

Extracellular CoA, which may originate from dietary sources or damaged cells, is also subject to enzymatic degradation. nih.gov This process ultimately releases pantothenate (Vitamin B5), which can then be taken up by cells for the de novo synthesis of CoA. nih.govwikipedia.org

The extracellular breakdown pathway involves a series of steps catalyzed by less specific enzymes than the intracellular Nudix hydrolases:

The initial hydrolysis of CoA can be catalyzed by ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs), which cleave the pyrophosphate bond to produce 4'-phosphopantetheine (PPanSH) and 3',5'-ADP. nih.govmdpi.com Alkaline phosphatases can also participate, particularly in the intestine, by dephosphorylating CoA to dephospho-CoA. nih.gov

The resulting PPanSH is then dephosphorylated to pantetheine (B1680023) (PanSH). nih.gov

The final and specific step is the hydrolysis of pantetheine by pantetheinases, also known as vanins (VNN). nih.govmdpi.com These enzymes cleave the amide bond in pantetheine to release pantothenate and cysteamine. mdpi.com This makes pantothenate available for transport into cells to fuel the CoA synthesis pathway. nih.gov

This coordinated regulation of intracellular and extracellular CoA degradation pathways is essential for maintaining metabolic homeostasis. nih.gov

Regulation of Docosenoyl Coa Metabolic Pathways

Transcriptional Control of Enzyme Expression

The expression of genes encoding the enzymes responsible for the synthesis and breakdown of very-long-chain fatty acids, including the precursor to Docosenoyl-CoA, is tightly regulated by a network of transcription factors. These proteins act as cellular sensors for nutrients like fatty acids and glucose, adjusting the metabolic machinery accordingly.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as crucial regulators of lipid metabolism. genome.jp Activated by fatty acids and their derivatives, PPARs control the expression of genes involved in fatty acid oxidation. genome.jpmdpi.com There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. genome.jp

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney. mdpi.commdpi.com Its activation leads to the upregulation of genes encoding enzymes for the β-oxidation of fatty acids, including acyl-CoA dehydrogenases and acyl-CoA oxidases that process long-chain and very-long-chain fatty acyl-CoAs. genome.jpmdpi.com PPARα enhances the expression of mitochondrial acyl-CoA dehydrogenase, thereby increasing fatty acid oxidation and the production of acetyl-CoA. mdpi.com By binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, PPARs, in partnership with the retinoid-X-receptor (RXR), initiate transcription. nih.gov This mechanism is fundamental for clearing lipids from circulation and cellular stores, particularly during fasting. genome.jp

| Regulator | Target Genes/Pathways | Effect on this compound Metabolism |

| PPARα | Genes for β-oxidation (e.g., ACADL, ACOX) | Stimulates the breakdown of long-chain and very-long-chain fatty acyl-CoAs. genome.jpmdpi.com |

| SREBP-1 | Genes for fatty acid synthesis (e.g., FASN, ACC) | Promotes the synthesis of fatty acid precursors for elongation to docosenoic acid. plos.orgnih.gov |

| ChREBP | Genes for lipogenesis (e.g., ACC, FASN, PKLR) | Links high carbohydrate intake to increased fatty acid synthesis, providing substrate for elongation. frontiersin.orgnih.gov |

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcriptional regulators of lipid biosynthesis, including fatty acids and cholesterol. nih.govwikipedia.org The two primary genes, SREBF1 and SREBF2, produce three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. wikipedia.org While SREBP-2 is primarily dedicated to cholesterol synthesis, SREBP-1 isoforms are major regulators of fatty acid synthesis. nih.gov

SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum membrane. wikipedia.org When cellular sterol levels are low, the SREBP-SCAP complex moves to the Golgi apparatus, where proteases cleave SREBP, releasing its active N-terminal domain. mdpi.com This active fragment translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) on the promoters of target genes, upregulating their transcription. wikipedia.orgmdpi.com Target genes of SREBP-1 include those encoding key lipogenic enzymes such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). plos.orgnih.gov By promoting the synthesis of these enzymes, SREBPs increase the production of palmitate, the primary product of de novo fatty acid synthesis, which can then be elongated to form very-long-chain fatty acids like docosenoic acid, the precursor of this compound.

The Carbohydrate Response Element Binding Protein (ChREBP) is a transcription factor that plays a central role in converting excess carbohydrates into fatty acids for storage. frontiersin.orgfrontiersin.org Activated by high glucose levels, ChREBP is highly expressed in lipogenic tissues like the liver and adipose tissue. frontiersin.orgfrontiersin.org

Upon activation by glucose metabolites, ChREBP translocates to the nucleus and binds to Carbohydrate Response Elements (ChoREs) in the promoter regions of target genes. nih.govmdpi.com ChREBP directly stimulates the transcription of genes encoding key enzymes for both glycolysis and de novo lipogenesis, including liver pyruvate (B1213749) kinase (LPK), Acetyl-CoA Carboxylase (ACC), and Fatty Acid Synthase (FAS). nih.govmdpi.com By upregulating these pathways, ChREBP provides both the carbon building blocks (acetyl-CoA) and the reducing equivalents (NADPH) necessary for fatty acid synthesis, thus indirectly promoting the production of precursors for this compound. frontiersin.org

Regulation by Sterol Regulatory Element-Binding Proteins (SREBPs)

Post-Translational Modification of this compound-Metabolizing Enzymes

Beyond transcriptional control, the activity of enzymes in the this compound metabolic pathways is subject to rapid regulation by post-translational modifications. This allows cells to quickly adapt to changing energy demands and substrate availability.

Lysine (B10760008) acetylation is an essential post-translational modification that regulates the activity of numerous metabolic enzymes. unil.ch This process involves the transfer of an acetyl group from acetyl-CoA to a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs), which can neutralize the lysine's positive charge and alter enzyme function. frontiersin.orgwikipedia.org The reverse reaction is catalyzed by lysine deacetylases (KDACs), such as the sirtuin family of deacetylases. scirp.org

Several enzymes within the fatty acid oxidation pathway are regulated by acetylation. For instance, long-chain acyl-CoA dehydrogenase (LCAD or ACADL), an enzyme that catalyzes the initial step in the beta-oxidation of long-chain fatty acids, is subject to this regulation. genecards.org Acetylation of specific lysine residues near the enzyme's cofactor-binding site has been shown to significantly reduce its catalytic activity. genecards.orguniprot.org The mitochondrial sirtuin, SIRT3, can deacetylate these sites, thereby restoring the enzyme's function. genecards.org This dynamic interplay between acetylation and deacetylation provides a mechanism to fine-tune the rate of fatty acid breakdown in response to the cell's metabolic state, as reflected by acetyl-CoA levels. nih.gov

| Enzyme | Modification | Effect on Activity | Regulatory Enzyme(s) |

| Long-chain acyl-CoA dehydrogenase (ACADL) | Acetylation of Lys-318 and Lys-322 | Reduces catalytic activity. genecards.orguniprot.org | Deacetylated and activated by SIRT3. genecards.org |

| Acetyl-CoA Carboxylase (ACC) | Phosphorylation | Inactivates the enzyme, inhibiting fatty acid synthesis. creative-proteomics.comwikipedia.org | Phosphorylated by AMP-activated protein kinase (AMPK). creative-proteomics.comfrontiersin.org |

Phosphorylation is another key post-translational modification that regulates fatty acid metabolism, particularly the synthetic pathway. The enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, is a critical regulatory point in fatty acid synthesis. wikipedia.orgfrontiersin.org Malonyl-CoA is the building block for fatty acid elongation and also acts as an inhibitor of fatty acid transport into the mitochondria for oxidation. frontiersin.org

The activity of ACC is tightly controlled by phosphorylation and dephosphorylation. wikipedia.org Hormones such as glucagon (B607659) and epinephrine, which signal low energy states, lead to the phosphorylation and inactivation of ACC. wikipedia.orgslideshare.net This phosphorylation is often mediated by AMP-activated protein kinase (AMPK), a key cellular energy sensor that is activated when ATP levels are low. creative-proteomics.comfrontiersin.org By inhibiting ACC, AMPK reduces the rate of fatty acid synthesis to conserve energy and simultaneously relieves the inhibition on fatty acid oxidation. creative-proteomics.com Conversely, under conditions of high energy and in the presence of insulin (B600854), ACC is dephosphorylated by protein phosphatases, leading to its activation and the promotion of fatty acid synthesis. wikipedia.org This mechanism ensures that the synthesis of fatty acid precursors for this compound is active only when cellular energy is abundant.

Acetylation and Deacetylation as Regulatory Modalities

Nutritional and Physiological State Impact on this compound Metabolism

The majority of very-long-chain fatty acids (VLCFAs) are derived from endogenous synthesis through the elongation of long-chain fatty acids, rather than directly from the diet. adrenoleukodystrophy.infoadrenoleukodystrophy.info Therefore, nutritional states that favor de novo lipogenesis and fatty acid elongation will increase the potential for this compound synthesis.

Fed State: In the fed state, particularly after a carbohydrate-rich meal, elevated blood glucose stimulates insulin secretion. Insulin signaling promotes the dephosphorylation and activation of ACC. physiology.org Furthermore, the abundance of glucose provides a source of acetyl-CoA (via citrate (B86180) from the Krebs cycle), the initial substrate for ACC. nih.gov The resulting high levels of Malonyl-CoA promote fatty acid synthesis and elongation while inhibiting oxidation, creating an ideal environment for the production of this compound. diabetesjournals.orgnih.gov

Fasting State: During fasting, low insulin and high glucagon levels lead to the activation of AMPK. nih.gov This results in the phosphorylation and inhibition of ACC, a decrease in Malonyl-CoA, and a shift towards fatty acid oxidation to provide energy. nih.govcdnsciencepub.com Consequently, the synthesis of this compound is significantly downregulated. Studies in mice have shown that the gene expression of certain ELOVL enzymes is not significantly affected by fasting or refeeding, suggesting that regulation is primarily controlled by the flux of metabolites like Malonyl-CoA rather than by transcriptional changes of the elongase enzymes themselves. diva-portal.org

Dietary Fat Composition: While most VLCFAs are synthesized endogenously, the composition of dietary fats can influence the substrate pool available for elongation. imrpress.com A diet rich in monounsaturated fatty acids like oleic acid (C18:1) provides the primary precursor for the elongation to this compound (C22:1). It has been shown that providing monounsaturated fatty acids can competitively inhibit the elongation of saturated fatty acids, demonstrating that substrate availability can direct the output of the elongation pathway. adrenoleukodystrophy.info Conversely, dietary interventions aimed at reducing VLCFA levels often focus on restricting their intake, although the impact is limited due to significant endogenous synthesis. adrenoleukodystrophy.infonih.gov

Biological Roles and Metabolic Interconnections of Docosenoyl Coa

Contribution to Complex Lipid Biosynthesis

Docosenoyl-CoA is a crucial precursor for the synthesis of various complex lipids that are essential for the structural integrity and functionality of cellular membranes. Its long acyl chain is incorporated into sphingolipids and plasmalogens, contributing to the specialized properties of these lipid classes.

Sphingolipid Synthesis Pathways

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The synthesis of complex sphingolipids begins in the endoplasmic reticulum with the formation of ceramide. nih.govresearchgate.net Dihydroceramide synthase, an enzyme also known as ceramide synthase (CerS), catalyzes the N-acylation of a sphingoid base with a fatty acyl-CoA. mdpi.com There are six distinct CerS enzymes, each exhibiting a preference for fatty acyl-CoAs of specific chain lengths. mdpi.com Notably, CerS2 shows a preference for very long-chain acyl-CoAs, including those with 22 carbons like this compound, while CerS3 utilizes acyl-CoAs of 26 carbons and longer. mdpi.com This step is critical for determining the acyl chain composition of the resulting ceramide, which in turn influences the biophysical properties of the sphingolipid and the membranes in which it resides.

The resulting ceramide can then be further metabolized to form more complex sphingolipids, such as sphingomyelin (B164518) and various glycosphingolipids. nih.govresearchgate.net The incorporation of the long docosenoyl chain into these molecules is vital for the formation of stable and specialized membrane domains, such as lipid rafts, which are involved in cellular signaling and protein trafficking.

Role in Plasmalogen Formation

Plasmalogens are a unique class of glycerophospholipids containing a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. researchgate.netwikipedia.org The biosynthesis of plasmalogens is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum. frontiersin.orgmdpi.com The process begins with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a long-chain fatty alcohol. frontiersin.org This fatty alcohol is derived from the reduction of a corresponding fatty acyl-CoA, such as this compound, by a fatty acyl-CoA reductase. frontiersin.org

The resulting 1-O-alkyl-dihydroxyacetone phosphate is then reduced and further modified in the endoplasmic reticulum to form the final plasmalogen molecule. wikipedia.org The presence of the long docosenoyl chain, incorporated as a fatty alcohol, is a key determinant of the physical and chemical properties of the plasmalogen, influencing membrane fluidity and protecting against oxidative stress. nih.gov

Maintenance of Very Long-Chain Fatty Acid Homeostasis

This compound is a central player in the intricate network of reactions that govern the synthesis and degradation of very long-chain fatty acids (VLCFAs). The maintenance of appropriate levels of VLCFAs and their CoA esters is critical for normal cellular function, as imbalances can lead to cellular stress and disease. mdpi.com

The elongation of fatty acids occurs in the endoplasmic reticulum through a four-step cycle, with each cycle adding two carbons to the acyl chain. nih.gov this compound can be a substrate for further elongation, or it can be synthesized from shorter-chain acyl-CoAs. uniprot.org For instance, the enzyme very long-chain fatty acid elongase 1 (ELOVL1) can utilize C22:0 acyl-CoA as a substrate. uniprot.org Conversely, this compound can be produced through the elongation of shorter precursors. uniprot.org

The degradation of VLCFAs, including this compound, primarily occurs in peroxisomes via β-oxidation. mdpi.com This pathway shortens the long acyl chains, producing acetyl-CoA and a shorter acyl-CoA. nih.gov The acetyl-CoA can then be used for energy production or other biosynthetic pathways. The balance between the synthesis and degradation of VLCFAs, in which this compound is a key intermediate, is thus crucial for maintaining lipid homeostasis.

Interplay with Cellular Energy Metabolism and ATP Generation

As with other fatty acyl-CoAs, this compound can be catabolized to produce cellular energy in the form of adenosine (B11128) triphosphate (ATP). This process, known as β-oxidation, occurs within the mitochondria. histocutup.co.uk

Prior to entering the mitochondria, the fatty acid must be activated by conversion to its CoA thioester, a process that consumes one molecule of ATP. nih.gov The resulting acyl-CoA is then transported into the mitochondrial matrix. bccampus.ca Through a series of enzymatic reactions, the long acyl chain of this compound is sequentially cleaved, releasing a two-carbon unit in the form of acetyl-CoA with each cycle. nih.govbccampus.ca Each round of β-oxidation also generates the reduced electron carriers NADH and FADH2. nih.gov

The acetyl-CoA produced enters the citric acid cycle (also known as the Krebs cycle), where it is completely oxidized to carbon dioxide, generating additional NADH, FADH2, and GTP (which is converted to ATP). nih.govbccampus.ca The high-energy electrons from NADH and FADH2 are then transferred to the electron transport chain, driving the process of oxidative phosphorylation to produce the majority of the cell's ATP. nih.gov The complete oxidation of a long-chain fatty acid like docosenoic acid yields a significant amount of ATP, making this compound an important molecule for cellular energy storage and generation. nih.gov

Functional Significance in Specific Biological Contexts

The roles of this compound and VLCFA metabolism are not uniform across all organisms and are particularly distinct in plant biology, where they are integral to development and responses to environmental challenges.

This compound in Plant Lipid Metabolism and Stress Responses

In plants, lipids are fundamental for membrane structure, energy storage, and signaling. creative-proteomics.com The metabolism of VLCFAs, and by extension this compound, is crucial for the synthesis of cuticular waxes and suberin, which form protective barriers against water loss and pathogen invasion. nih.govmdpi.com The elongation of fatty acyl-CoAs, including the precursors to this compound, occurs in the endoplasmic reticulum and is essential for producing the very long-chain components of these protective polymers. nih.gov

Metabolic Perturbations Involving this compound in Animal Models

Animal models have been instrumental in elucidating the metabolic consequences of dysregulated very-long-chain fatty acid (VLCFA) metabolism, where this compound is a key intermediate. These models, often involving genetic modifications, replicate human diseases and provide a platform to study the biochemical and pathological changes associated with the accumulation or deficiency of specific fatty acyl-CoAs.

In a mouse model of X-linked adrenoleukodystrophy (X-ALD), a disease characterized by impaired peroxisomal beta-oxidation of VLCFAs, significant alterations in fatty acid metabolism are observed. nih.govnih.gov These mice, created through gene targeting, exhibit reduced capacity to degrade VLCFAs, leading to their accumulation in various tissues, including the adrenal glands. nih.govnih.gov This biochemical defect mirrors the human condition and underscores the role of peroxisomal enzymes in processing VLCFA-CoAs like this compound. nih.gov The accumulation of these fatty acids is a primary pathological hallmark of the disease. nih.govnih.gov

Zellweger syndrome, another peroxisomal biogenesis disorder, has also been studied using mouse models. nih.govnih.gov Mice with inactivated Pxr1 (Pex5) gene, which is crucial for importing most peroxisomal matrix proteins, lack normal peroxisomes and show biochemical abnormalities seen in Zellweger patients. nih.gov These models have been critical in investigating the role of peroxisomal beta-oxidation in the synthesis of docosahexaenoic acid (DHA). nih.gov While brain levels of DHA were found to be decreased in these mice, this was considered secondary to impaired plasmalogen synthesis, another peroxisomal function. nih.gov To dissect the specific role of beta-oxidation, studies in acyl-CoA oxidase knockout mouse models have been proposed. nih.gov Drosophila models of Zellweger syndrome, with mutations in pex3 or pex16, also exhibit phenotypes like abnormal lipid metabolism, further highlighting the conserved and critical role of peroxisomes in fatty acid homeostasis. plos.org

Studies in Golden Syrian hamsters, a model for lipoprotein metabolism, have shown that dietary interventions can modulate hepatic lipid profiles. biorxiv.org In hamsters fed a high-fat diet, supplementation with combined metabolic activators was found to decrease liver steatosis by activating mitochondrial metabolism. biorxiv.orgresearchgate.net Metabolomic analyses in these models have identified various acyl-CoA species, including (13Z)-docosenoyl-CoA, as being involved in these metabolic shifts. biorxiv.org

Furthermore, integrative transcriptomic analysis in a mouse model of myocardial infarction has revealed dysregulation in fatty-acid beta-oxidation across multiple metabolically active tissues, including the heart and liver. elifesciences.org This systemic response to a cardiac event involves changes in the levels of various acyl-CoAs, such as (11Z)-docosenoyl-CoA, indicating a broad metabolic crosstalk where this compound is a participant. elifesciences.org

These animal models, summarized in the table below, provide crucial insights into the metabolic perturbations involving this compound and its impact on cellular and organismal health.

| Animal Model | Genetic Modification/Condition | Key Findings Related to this compound Metabolism |

| Mouse | X-linked adrenoleukodystrophy (X-ALD) gene targeting | Reduced beta-oxidation and accumulation of very-long-chain fatty acids (VLCFAs), including precursors to this compound, in tissues. nih.govnih.gov |

| Mouse | Zellweger syndrome (inactivation of Pxr1/Pex5 gene) | Lack of functional peroxisomes, leading to impaired VLCFA metabolism and altered docosahexaenoic acid (DHA) levels. nih.govnih.gov |

| Drosophila | Zellweger syndrome (mutation in pex3 or pex16) | Abnormal lipid metabolism, reflecting the conserved role of peroxisomes. plos.org |

| Golden Syrian Hamster | High-fat diet-induced non-alcoholic fatty liver disease (NAFLD) | (13Z)-docosenoyl-CoA identified as a metabolite affected by dietary interventions aimed at improving liver steatosis. biorxiv.org |

| Mouse | Myocardial Infarction | Dysregulation of fatty-acid beta-oxidation and altered levels of (11Z)-docosenoyl-CoA in multiple tissues post-infarction. elifesciences.org |

This compound as a Substrate in Other Biochemical Transformations

This compound, a thioester of docosenoic acid (erucic acid), serves as a crucial intermediate in several biochemical pathways beyond its well-known role in fatty acid elongation and beta-oxidation. kegg.jpwikipedia.org As an activated form of a very-long-chain fatty acid, its reactivity is harnessed by various enzymes to synthesize a diverse array of lipids with important cellular functions. nih.gov

One of the primary transformations involving this compound is its role as a substrate in the synthesis of sphingolipids. Specifically, it can be utilized by ceramide synthases in the endoplasmic reticulum to acylate a sphingoid base, forming N-docosenoyl-sphingoid bases, a class of ceramides. rhea-db.org For instance, the reaction of (13Z)-docosenoyl-CoA with (4R)-hydroxysphinganine yields N-(13Z-docosenoyl)-4R-hydroxysphinganine and Coenzyme A. rhea-db.org This incorporation of a very-long-chain fatty acid into the ceramide backbone is critical for the biophysical properties of cellular membranes and is particularly important in specific tissues. The enzyme family ELOVL (Elongation of Very Long Chain Fatty Acids) is linked to the production of the C24 acyl-CoAs necessary for C24 sphingolipid synthesis. rhea-db.org

This compound also participates in the fatty acid elongation cycle itself, but as a substrate for further elongation. uniprot.orgnih.gov In this process, which occurs in the endoplasmic reticulum, this compound is condensed with malonyl-CoA by an ELOVL enzyme to produce a 3-oxoacyl-CoA that is two carbons longer. uniprot.orguniprot.org For example, (13Z)-docosenoyl-CoA is a substrate for the synthesis of 3-oxo-(15Z)-tetracosenoyl-CoA. uniprot.orguniprot.org This cycle of reactions, involving condensation, reduction, dehydration, and a second reduction, is responsible for the synthesis of VLCFAs that are essential for various cellular functions. nih.govmetabolicatlas.org

Furthermore, this compound can undergo hydrolysis, a reaction catalyzed by thioester hydrolases, to release coenzyme A and the free fatty acid, erucic acid. kegg.jp This reversible reaction, represented as this compound + H₂O <=> CoA + Erucic acid, allows for the regulation of the cellular pools of free versus activated fatty acids. kegg.jp

The versatility of this compound as a substrate is summarized in the table below, highlighting its role in the synthesis of complex lipids and its participation in the dynamic flux of fatty acid metabolism.

| Biochemical Transformation | Enzyme(s) Involved | Product(s) | Cellular Location |

| Sphingolipid Synthesis | Ceramide Synthases | N-docosenoyl-sphingoid bases (Ceramides) | Endoplasmic Reticulum |

| Fatty Acid Elongation | ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes | 3-oxo-(15Z)-tetracosenoyl-CoA | Endoplasmic Reticulum |

| Hydrolysis | Thioester Hydrolases | Erucic Acid, Coenzyme A | Cytosol/Mitochondria |

Academic Research Methodologies and Analytical Approaches for Docosenoyl Coa

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone of analytical science, offering non-destructive and highly sensitive methods for the characterization of molecules like Docosenoyl-CoA. researchgate.netsolubilityofthings.com These techniques probe the interaction of electromagnetic radiation with matter to reveal detailed information about molecular structure and composition. spectroscopyonline.comfoodsafety.institute

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure and composition of samples. sigmaaldrich.com It operates by analyzing the behavior of atomic nuclei in a strong magnetic field. sigmaaldrich.com For fatty acid derivatives like this compound, ¹H-NMR and ¹³C-NMR are particularly valuable for structural analysis and quantification. aocs.org

Key applications of NMR in the study of this compound and related compounds include:

Structural Elucidation: NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise determination of the molecule's structure. sigmaaldrich.com

Quantitative Analysis: The intensity of NMR signals can be used to quantify the amount of a specific compound in a sample. aocs.org

Metabolic Studies: NMR is employed to study macromolecules such as proteins, lipids, and nucleic acids, providing insights into biochemical pathways involving amino acid, lipid, and carbohydrate metabolism. sigmaaldrich.comnih.gov In the context of lipidomics, NMR has been used to analyze the lipid composition of red blood cell membranes, revealing associations with disease states. mdpi.com

Table 1: Key NMR-Active Nuclei in Biological Studies

| Nucleus | Biological Relevance |

| ¹H | Ubiquitous in organic molecules, provides detailed structural information. |

| ¹³C | Provides information on the carbon skeleton of molecules. |

| ¹⁵N | Used to study proteins and nucleic acids. |

| ³¹P | Crucial for studying phosphorylated compounds like ATP and phospholipids. |

| ²³Na | Relevant for studying ion transport and binding. |

| ¹⁹F | Can be introduced as a label to study specific molecules. |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Mass Spectrometry (MS)-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for the identification and quantification of acyl-CoA species, including this compound. creative-proteomics.commetwarebio.com MS-based approaches are versatile and widely used in metabolomics to provide a snapshot of the metabolic state of cells or organisms. creative-proteomics.com

Different MS techniques are employed in this compound research:

Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing large biomolecules like acyl-CoAs without causing fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method often used for the analysis of biomolecules.

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis and is used for structural elucidation and quantification of specific molecules in complex mixtures. nih.gov

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful and widely used approach in metabolomics for the separation and detection of acyl-CoA species. creative-proteomics.comescholarship.org

Chromatographic Separation Methods for this compound and Derivatives

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. journalagent.com The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. uspbpep.com For this compound and its derivatives, chromatographic methods are essential for their isolation and purification prior to analysis. journalagent.com

Commonly used chromatographic techniques include:

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating components of a mixture. sigmaaldrich.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is frequently employed for the analysis of acyl-CoAs. researchgate.net

Gas Chromatography (GC): Suitable for the analysis of volatile compounds. Derivatization is often required for non-volatile molecules like acyl-CoAs. metwarebio.com

Thin-Layer Chromatography (TLC): A simple and rapid method for separating mixtures, often used for initial screening. journalagent.com

Table 2: Comparison of Chromatographic Methods

| Technique | Principle | Typical Application for Acyl-CoAs |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification and purification of this compound and other acyl-CoAs. |

| GC | Separation of volatile compounds in a gaseous mobile phase. | Analysis of fatty acid components after derivatization. |

| TLC | Separation on a thin layer of adsorbent material. | Rapid qualitative analysis and screening. |

| Data compiled from multiple sources. metwarebio.comjournalagent.comsigmaaldrich.com |

Enzymatic Assays for Measuring Enzyme Activity and Reaction Kinetics

Enzymatic assays are laboratory methods for measuring the rate of enzymatic reactions. They are crucial for studying the enzymes that metabolize this compound and for understanding the kinetics of these reactions. These assays can be designed to be highly specific and sensitive. nih.gov

For instance, fluorimetric assays have been developed to measure fatty acyl-CoA concentrations. bioassaysys.com These assays often involve a series of coupled enzyme reactions that result in the production of a fluorescent product, where the fluorescence intensity is directly proportional to the concentration of the fatty acyl-CoA. bioassaysys.com One such assay can detect fatty acyl-CoA levels in the range of 0.3 to 100 µM. bioassaysys.com

Enzymatic assays have been successfully used to measure the concentrations of intermediates in the beta-oxidation pathway, such as 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA esters, at the picomole level in tissue samples. nih.gov These methods often involve the stoichiometric oxidation of the acyl esters and subsequent amplification of the resulting NADH for fluorometric determination. nih.gov

Omics Technologies in this compound Research

Omics technologies refer to the collective characterization and quantification of pools of biological molecules that translate into the structure, function, and dynamics of an organism or organisms. nih.govfrontlinegenomics.com These high-throughput techniques have revolutionized the study of complex biological systems. nih.govfrontiersin.org

Metabolomics Profiling in Biological Samples

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. nih.gov Comprehensive analysis of acyl-CoA species, including this compound, is a key aspect of metabolomics. metwarebio.com Mass spectrometry-based approaches are central to metabolomics, allowing for the identification and quantification of numerous metabolites, which provides a snapshot of the metabolic state. creative-proteomics.comnih.gov

Recent advancements have led to the development of methods that allow for the detection of a broad range of acyl-CoA compounds along with hundreds of other cellular metabolites in a single analysis. nih.gov In studies of metabolic responses to different diets, significant changes in over 50 targeted metabolites and over 1000 untargeted features have been identified, highlighting the extensive remodeling of metabolism. nih.gov Metabolomics profiling has also been instrumental in identifying metabolic signatures associated with various diseases. metwarebio.com For instance, integrated transcriptomics and metabolomics have revealed adaptive metabolic responses in animals, where the biosynthesis of unsaturated fatty acids, involving intermediates like this compound, is significantly enriched. nih.govfrontiersin.org

Transcriptomics for Gene Expression Analysis of Related Enzymes

Transcriptomics serves as a powerful tool for investigating the genetic regulation of enzymes involved in the metabolism of this compound and other very-long-chain fatty acids (VLCFAs). This approach allows for the large-scale analysis of gene expression, identifying which genes are activated or suppressed under specific conditions, thereby revealing their potential roles in metabolic pathways. cd-genomics.com

Differential gene expression analysis, a core technique in transcriptomics, compares the transcriptomes of cells or tissues under different states to identify genes with significant changes in expression levels. cd-genomics.comlexogen.com This is crucial for pinpointing enzymes and regulatory factors in the synthesis and degradation of this compound. For instance, studies on various organisms have utilized RNA-sequencing (RNA-Seq) and microarrays to elucidate the genetic underpinnings of VLCFA metabolism. nih.gov

Research findings from transcriptomic studies include:

Identification of Key Biosynthetic Genes: In plants like Acer truncatum and walnut, transcriptome analysis of developing seeds identified numerous differentially expressed genes (DEGs) involved in fatty acid elongation and desaturation. These include genes encoding enzymes such as long-chain acyl-CoA synthetases (LACS), ketoacyl-CoA synthases (KCS), and fatty acid desaturases (FAD). ashs.orgmdpi.com

Elucidation of Regulatory Networks: In Arabidopsis, transcriptome analysis of a mutant with reduced VLCFA levels led to the identification of MYB93, a VLCFA-responsive transcription factor that regulates the expression of genes related to cell wall organization, demonstrating how VLCFAs can act as signaling molecules to control gene expression. nih.gov

Understanding Stress Responses: Transcriptomic studies in peanuts under cold stress revealed that genes involved in fatty acid metabolism, including those for β-oxidation (e.g., ACOX1) and elongation, were significantly regulated, highlighting the role of VLCFA metabolism in environmental adaptation. frontiersin.org

These studies demonstrate that by analyzing the complete set of RNA transcripts, researchers can construct a detailed picture of the genetic and regulatory landscapes governing the metabolic fate of this compound.

Table 1: Selected Transcriptomic Studies on VLCFA-Related Enzyme Gene Expression

| Organism | Experimental Focus | Key Findings | Relevant Genes Identified | Reference(s) |

| Acer truncatum (Maple) | Seed development | Identified DEGs influencing VLCFA accumulation. | KCS, KCR, HCD, ECR | ashs.org |

| Arabidopsis thaliana | Lateral root development | Identified a VLCFA-responsive transcription factor. | MYB93, LTPG1, LTPG2 | nih.gov |

| Peanut (Arachis hypogaea) | Cold stress response | Revealed upregulation of β-oxidation and downregulation of elongation genes. | ACOX1, ACAA1 | frontiersin.org |

| Walnut (Juglans regia) | Seed development | Identified 119 DEGs related to fatty acid synthesis, elongation, and desaturation. | LACS, KCS, FAD2, FAD3 | mdpi.com |

Proteomics for Enzyme Characterization and Post-Translational Modifications

Proteomics complements transcriptomics by directly studying the entire set of proteins (the proteome) within a cell or organism. This is essential because the presence and activity of an enzyme, not just its gene transcript, determine metabolic function. High-resolution mass spectrometry is the cornerstone of proteomics, used to identify, quantify, and characterize proteins and their modifications. mdpi.com

In the context of this compound, proteomics is applied to:

Identify Peroxisomal Enzymes: The β-oxidation of VLCFAs like docosenoic acid occurs primarily in peroxisomes. Proteomic analyses of isolated peroxisomes from plants and other organisms have successfully cataloged the enzymes involved, including multiple isoforms of Acyl-CoA oxidase (ACX), the first enzyme in the β-oxidation spiral. nih.govfrontiersin.org

Characterize Enzyme Complexes: Mass spectrometry-based methods can identify protein-protein interactions. For example, techniques using peptide-CoA conjugates as probes can capture and identify N-terminal acetyltransferases (NATs) and their associated proteins, providing insight into how enzymes that use CoA-thioesters function within larger complexes. nih.gov

Detect Post-Translational Modifications (PTMs): PTMs are critical for regulating enzyme activity. Proteomic studies have identified numerous PTMs on metabolic enzymes, such as N-glycosylation and N-terminal acetylation on peroxisomal proteins. mdpi.com A recently discovered PTM, protein CoAlation (the covalent attachment of Coenzyme A to a protein), functions as an antioxidant mechanism and highlights a direct regulatory role for the CoA molecule itself. nih.gov

These proteomic approaches provide direct evidence of the enzymatic machinery responsible for this compound metabolism and the regulatory mechanisms that control their function.

Table 2: Examples of Peroxisomal β-Oxidation Enzymes Identified by Proteomics

| Enzyme/Protein | Function | Organism Studied | Proteomic Finding | Reference(s) |

| Acyl-CoA Oxidase (ACX) | First step of β-oxidation | Arabidopsis thaliana | Multiple isoforms (ACX1, 3, 4, 6) identified in peroxisomes. | mdpi.com |

| Multifunctional Protein (MFP/AIM1) | Hydratase and dehydrogenase steps of β-oxidation | Arabidopsis thaliana | Identified as a core component of the peroxisomal proteome. | mdpi.com |

| DECR2 | 2,4-dienoyl-CoA reductase (auxiliary β-oxidation) | Human (Prostate Cancer) | Characterized changes in expression associated with cancer progression. | biorxiv.org |

| LON2 Protease | Protein degradation | Arabidopsis thaliana | Implicated in the selective degradation of β-oxidation enzymes. | mdpi.com |

In Vitro and In Vivo Model Systems for this compound Studies

To understand the complex metabolism of this compound within a biological context, researchers rely on various model systems, ranging from isolated cells to whole organisms.

Cell Culture Models (e.g., Fibroblasts, Microsomes)

In vitro models provide a controlled environment to dissect specific biochemical pathways without the complexity of a whole organism. kosheeka.com

Fibroblasts: Cultured skin fibroblasts from patients with inherited metabolic disorders are a cornerstone for studying fatty acid oxidation defects. lonza.com These cells can be used to measure the rate of VLCFA oxidation, identify enzyme deficiencies, and test potential therapeutic interventions. The use of three-dimensional (3D) fibroblast cultures is an emerging technique that better mimics the cellular microenvironment. nih.govnih.gov

Microsomes: This subcellular fraction, derived from the endoplasmic reticulum, is rich in the fatty acid elongase enzymes (ELOVLs) responsible for synthesizing VLCFAs from shorter-chain precursors. Assays using microsomes are fundamental for characterizing the substrate specificity and kinetics of the enzymes that produce the precursors to this compound.

Other Cell Types: Adipocyte cell lines, such as 3T3-L1 cells, are used to study lipogenesis and the role of various precursors, including acetyl-CoA derived from fatty acid catabolism. endocrinologia.org.mx

These cell-based systems are invaluable for detailed biochemical and molecular analysis of the enzymes and transporters involved in this compound metabolism.

Genetically Modified Animal Models (e.g., Knockout Mice)

Genetically engineered animal models, particularly knockout mice where a specific gene has been inactivated, are indispensable for understanding the in vivo function of enzymes and the pathophysiology of metabolic diseases. researchgate.netbiocytogen.com By deleting a gene involved in VLCFA metabolism, researchers can observe the resulting phenotype and deduce the gene's role.

Key findings from knockout mouse models include:

VLCAD Knockout Mice: Mice lacking the very-long-chain acyl-CoA dehydrogenase (VLCAD) gene are a primary model for human VLCAD deficiency. researchgate.net While they exhibit a milder phenotype than humans, they show an accumulation of long-chain acylcarnitines and can develop hypoglycemia and cardiac hypertrophy under fasting stress, demonstrating the crucial role of VLCAD in energy homeostasis. researchgate.netmdpi.com

LCAD Knockout Mice: Long-chain acyl-CoA dehydrogenase (LCAD) knockout mice also serve as a model for long-chain fatty acid oxidation disorders. researchgate.net These mice accumulate C14:1 acylcarnitine, similar to human patients, and exhibit exercise intolerance and cold sensitivity, providing insights into the specific consequences of impaired long-chain fatty acid breakdown. mdpi.comahajournals.orgnih.gov

Elovl4 Knockout Mice: The targeted deletion of the Elovl4 gene, which encodes an elongase, results in neonatal death. ijbs.com These mice show a severe skin barrier defect and a significant reduction in free fatty acids longer than 26 carbons, directly proving that ELOVL4 is essential for the synthesis of these specific VLCFAs. ijbs.com

Table 3: Key Genetically Modified Mouse Models for VLCFA Metabolism Research

| Gene Knockout | Model For | Key Phenotypes | Insights Gained | Reference(s) |

| VLCAD | VLCAD Deficiency | Accumulation of long-chain acylcarnitines, fasting-induced hypoglycemia, cardiac hypertrophy. | Demonstrates the essential role of VLCAD in oxidizing long-chain fatty acids for energy. | researchgate.netmdpi.com |

| LCAD | Long-Chain FAO Disorders | Accumulation of C14:1 acylcarnitine, exercise intolerance, cold intolerance, cardiac hypertrophy. | Helps dissect the overlapping and distinct functions of different acyl-CoA dehydrogenases. | mdpi.comahajournals.orgnih.gov |

| Elovl4 | Stargardt-like Macular Dystrophy / Skin Barrier Function | Perinatal lethality, defective skin permeability barrier, inability to synthesize fatty acids >C26. | Proves the essential role of ELOVL4 in the elongation of very-long-chain fatty acids. | ijbs.com |

Computational and Systems Biology Approaches

Genome-Scale Metabolic Modeling and Flux Analysis

Genome-scale metabolic models (GEMs) are comprehensive, mathematically structured reconstructions of all known metabolic reactions in an organism. frontiersin.org By applying computational techniques like Flux Balance Analysis (FBA), researchers can predict the flow of metabolites (flux) through the network under various conditions. igem.wiki

Applications in fatty acid metabolism research include:

Predicting Metabolic States: GEMs can simulate how an organism's metabolism adapts to different nutrient sources or genetic perturbations. Models of oleaginous yeasts and microalgae have been used to understand the metabolic trade-offs associated with maximizing lipid production. plos.orgbiorxiv.org

Identifying Engineering Targets: By simulating the effect of gene knockouts or overexpressions, GEMs can identify the most effective genetic modifications to achieve a desired metabolic outcome. This has been used to engineer E. coli and S. cerevisiae for enhanced production of fatty acids or their precursors, like malonyl-CoA and acetyl-CoA. frontiersin.orgnih.gov

Integrating 'Omics' Data: GEMs serve as a scaffold to integrate data from transcriptomics, proteomics, and metabolomics. mdpi.com This integration provides a more accurate, context-specific model of metabolism, for instance, by constraining reaction rates based on measured protein levels, which improves the accuracy of flux predictions. plos.org

These computational strategies allow for the systematic analysis of VLCFA metabolism, enabling the formulation of new hypotheses that can be tested experimentally and guiding metabolic engineering efforts.

Biochemical Pathway Reconstruction and Network Analysis

Biochemical pathway reconstruction for this compound is primarily centered on its role as an intermediate in the biosynthesis and metabolism of very-long-chain fatty acids (VLCFAs). These pathways are reconstructed by identifying the enzymes, reactions, and subcellular locations involved in its formation and subsequent conversion. Network analysis then utilizes this reconstructed information to model the flow of metabolites (flux) and understand the regulatory connections within the metabolic system.

Biochemical Pathway Reconstruction

The metabolic pathways involving this compound are principally the fatty acid elongation and desaturation systems located in the endoplasmic reticulum. frontiersin.orgimrpress.com The reconstruction of these pathways is based on the identification and characterization of the enzymes responsible for the sequential addition of two-carbon units to a growing fatty acyl-CoA chain.

The synthesis of this compound (22:1-CoA) typically starts from shorter saturated or monounsaturated fatty acyl-CoAs. For instance, Erucic acid (22:1 n-9) is synthesized via the elongation of Oleoyl-CoA (18:1-CoA). The key enzymatic steps in this elongation cycle are catalyzed by a membrane-bound protein complex. frontiersin.org

The core enzymes and reactions in the pathway reconstruction for the synthesis of a C22:1 fatty acyl-CoA like this compound are detailed below:

| Step | Enzyme | Substrate | Product | Description |

| 1 | β-ketoacyl-CoA synthase (KCS) | Acyl-CoA (e.g., 20:1-CoA) + Malonyl-CoA | β-ketoacyl-CoA (e.g., 3-oxo-24:1-CoA) | Condensation reaction that adds a two-carbon unit from malonyl-CoA. |

| 2 | β-ketoacyl-CoA reductase (KCR) | β-ketoacyl-CoA + NADPH | β-hydroxyacyl-CoA + NADP+ | Reduction of the keto group. |

| 3 | β-hydroxyacyl-CoA dehydratase (HCD) | β-hydroxyacyl-CoA | trans-2,3-enoyl-CoA + H₂O | Dehydration to form a double bond. |

| 4 | enoyl-CoA reductase (ECR) | trans-2,3-enoyl-CoA + NADPH | Acyl-CoA (elongated by 2 carbons) + NADP+ | Reduction of the enoyl double bond to yield the elongated acyl-CoA. |

This table outlines the four primary reactions in the fatty acid elongation cycle that leads to the synthesis of very-long-chain fatty acids, including the precursor to this compound. frontiersin.orgimrpress.com

This compound itself can be a substrate for further elongation or desaturation, or it can be incorporated into various lipid classes, such as sphingolipids and glycerophospholipids. nih.govbiomolther.org For example, an integrated analysis of transcriptomics, metabolomics, and lipidomics in rat lung tissue identified this compound as a key metabolite in the "Biosynthesis of Unsaturated Fatty Acids" pathway. nih.gov

Network Analysis

Network analysis of fatty acid metabolism provides a systems-level understanding of how metabolites like this compound are processed. Methodologies such as Flux Balance Analysis (FBA) are employed to predict the flow of metabolites through the reconstructed network under different conditions. nih.govwikipedia.org FBA uses a stoichiometric model of all known metabolic reactions in an organism to calculate the flux distribution, often with the goal of maximizing a specific objective, such as biomass production. nih.gov

In the context of this compound, network analysis can reveal:

Connectivity: The number of reactions producing and consuming this compound, indicating its centrality in the network.

Flux Distribution: The rate at which this compound is synthesized and converted to other metabolites. This can be influenced by factors like nutrient availability and cellular demand.

Regulatory Hubs: Identification of enzymes or metabolites that act as critical control points in the pathway. For instance, studies have identified "switch" metabolites at the junctions of major metabolic pathways that redirect metabolic flux in response to changing conditions. biorxiv.org

A simplified network representation places this compound as a node connected to its precursor and subsequent products.

| Node (Metabolite) | Connected To (via Reaction) | Enzyme Class | Pathway Context |

| Eicosenoyl-CoA (20:1-CoA) | This compound | Fatty Acid Elongase (ELOVL) | Fatty Acid Elongation |

| This compound | Tetracosenoyl-CoA (24:1-CoA) | Fatty Acid Elongase (ELOVL) | Fatty Acid Elongation |

| This compound | (13Z,16Z)-Docosadienoyl-CoA | Fatty Acid Desaturase (FADS) | Unsaturated Fatty Acid Biosynthesis |

| This compound | Docosanoyl-CoA (22:0-CoA) | trans-2-enoyl-CoA reductase | Fatty Acid Beta-Oxidation (reverse) / Elongation |

This table illustrates the position of this compound within the metabolic network, showing its immediate metabolic neighbors and the general enzymatic processes that connect them. nih.govnih.gov

Computational models and simulations are crucial for these analyses. For example, computer simulations have been developed to estimate the rates of desaturation of fatty acids in glycerolipids, providing insights into the in vivo activity of the enzymes involved. nih.gov Furthermore, integrated analyses combining lipidomics with other 'omics' data have successfully mapped out changes in lipid metabolism, including pathways involving very-long-chain fatty acyl-CoAs, in response to various stimuli or disease states. frontiersin.orgnih.govmdpi.com The dysregulation of VLCFA metabolism, for which this compound is an intermediate, has been shown to induce cellular stress, highlighting the importance of maintaining homeostasis in this part of the metabolic network. nih.gov

Emerging Research Frontiers in Docosenoyl Coa Biology

Detailed Enzymology and Structural Biology of Docosenoyl-CoA-Interacting Proteins

The metabolism of this compound is orchestrated by a series of enzymes that catalyze its synthesis, elongation, and degradation. Understanding the detailed enzymology and structural biology of these proteins is crucial for deciphering the regulation of VLCFA pathways.